

Comparative Analysis of Monoamine Oxidase Inhibition by QC-01-175

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Compound of Interest

Compound Name: QC-01-175

Cat. No.: B610374

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This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory activity of the novel tau-targeting PROTAC (PROteolysis TArgeting Chimera), **QC-01-175**, against its parent compound, the tau PET ligand T807 (Flortaucipir). The data presented herein confirms the significantly reduced off-target MAO inhibition of **QC-01-175**, highlighting its enhanced specificity as a tool for targeted protein degradation.

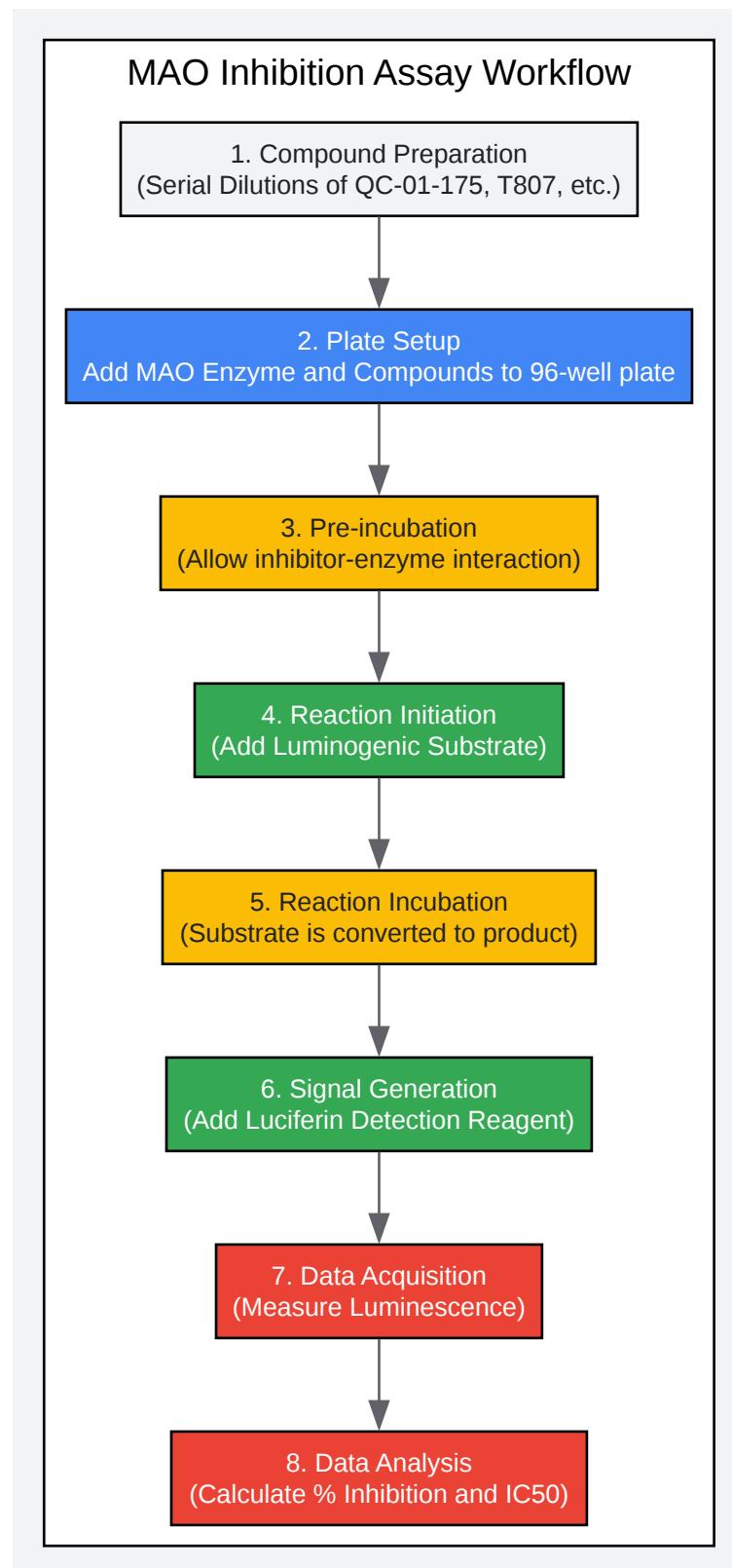
Introduction: A Novel Approach to Tau Degradation

Tauopathies, including Frontotemporal Dementia (FTD) and Alzheimer's disease, are neurodegenerative disorders characterized by the accumulation of aberrant forms of the tau protein.^[1] **QC-01-175** is a novel heterobifunctional molecule designed to induce the degradation of pathogenic tau.^{[1][2]} It operates by simultaneously binding to the target tau protein and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent degradation of tau by the proteasome.^{[2][3]}

QC-01-175 was developed from the T807 scaffold, a widely used PET tracer for imaging tau pathology.^[2] However, T807 is known to exhibit off-target binding to monoamine oxidases (MAO-A and MAO-B), which can interfere with neurotransmitter signaling and complicate the interpretation of its effects.^[4] This guide presents experimental data demonstrating that chemical modifications incorporated into the **QC-01-175** structure successfully mitigate this off-target activity.

Primary Mechanism of Action of QC-01-175

Unlike traditional enzyme inhibitors, **QC-01-175**'s primary function is not to inhibit an enzyme but to induce the degradation of a target protein. The molecule acts as a molecular bridge, forming a ternary complex between pathological tau and the CRL4⁺CRBN⁺ E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin to tau, marking it for destruction by the cell's proteasomal machinery.^[3] This mechanism is distinct from the function of MAO inhibitors.

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